MS/MS Transition Specificity: Vilazodone D8 Provides Baseline-Resolved Quantitation with +8 Da Mass Shift
Vilazodone D8 enables unambiguous MS/MS differentiation from unlabeled vilazodone via a +8 Da precursor ion mass shift and corresponding +2 Da to +8 Da product ion shifts. In a validated UPLC-MS/MS method, quantitation was achieved by monitoring sum multiple reaction monitoring (MRM) transitions of m/z 442.022 → 155.000 + 197.000 for vilazodone and m/z 450.093 → 157.000 + 205.000 for Vilazodone D8 [1]. This mass separation eliminates isotopic cross-talk and ensures that the IS signal does not contribute to analyte quantification, a risk inherent to non-deuterated analogs or lower-mass-shift deuterated IS candidates.
| Evidence Dimension | Precursor and product ion m/z values (positive ESI mode) |
|---|---|
| Target Compound Data | Precursor: m/z 450.093; Product ions: m/z 157.000 + 205.000 |
| Comparator Or Baseline | Vilazodone (unlabeled): Precursor m/z 442.022; Product ions m/z 155.000 + 197.000 |
| Quantified Difference | Precursor Δ = +8.071 Da; Product ion Δ = +2.000 Da (155→157) and +8.000 Da (197→205) |
| Conditions | Positive electrospray ionization, sum multiple MRM transitions, reverse-phase Betabasic C8 column (100×4.6 mm, 5 μm), isocratic mobile phase (acetonitrile:0.1% formic acid in water, 60:40 v/v), 0.700 mL/min flow rate |
Why This Matters
The +8 Da mass shift provides baseline separation in MS detection that is unachievable with unlabeled vilazodone or structural analogs lacking the identical chromatographic and ionization behavior.
- [1] S. Tarek, R. El-Bagary, H. Hashem, M. Fouad. Ultrafast Bioanalytical Assay for Vilazodone Quantification in Human Plasma Using Vilazodone D8 Internal Standard by UPLC-MS/MS. Research Square Preprint, 2022. DOI: 10.21203/rs.3.rs-2316674/v1. View Source
